SKI V

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

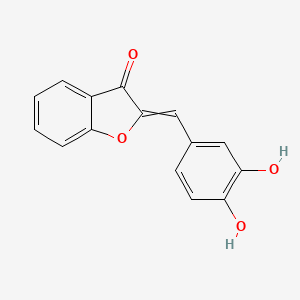

C15H10O4 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C15H10O4/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H |

InChI Key |

HCBULGQMULJTCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SKI-V, a Sphingosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKI-V is a non-lipid, small-molecule inhibitor of sphingosine kinases (SphKs), the enzymes responsible for phosphorylating sphingosine to the bioactive lipid mediator sphingosine-1-phosphate (S1P). By acting as a non-competitive inhibitor, SKI-V effectively reduces the catalytic activity of SphKs, leading to a decrease in cellular S1P levels and a concomitant accumulation of its pro-apoptotic precursor, ceramide. This disruption of the critical sphingolipid rheostat triggers a cascade of downstream signaling events, most notably the suppression of the pro-survival Akt/mTOR pathway. The culmination of these molecular changes is the induction of apoptosis and the inhibition of cancer cell proliferation, migration, and survival. This guide provides a comprehensive overview of the mechanism of action of SKI-V, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Introduction to the Sphingosine Kinase Pathway

The sphingolipid signaling pathway plays a pivotal role in regulating a diverse array of cellular processes, including proliferation, survival, apoptosis, and migration. The balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate. Sphingosine kinases (SphKs), existing in two isoforms (SphK1 and SphK2), are the key enzymes that catalyze the phosphorylation of sphingosine to S1P.[1]

Overexpression and/or overactivation of SphKs, particularly SphK1, are frequently observed in various cancers and are associated with tumor progression, metastasis, and resistance to therapy.[1] This makes SphKs attractive targets for the development of novel anti-cancer agents.

SKI-V: A Non-Competitive Inhibitor of Sphingosine Kinase

SKI-V is a small molecule inhibitor that targets sphingosine kinases.[1] Its mechanism of action is characterized by its non-competitive nature with respect to the substrate, sphingosine.

Biochemical Properties and Potency

SKI-V has been identified as an inhibitor of sphingosine kinase with an IC50 value of approximately 2 µM.[1][2] While specific IC50 values for the individual isoforms, SphK1 and SphK2, are not extensively reported in the literature for SKI-V, it is generally considered a dual inhibitor of both isoforms.

| Parameter | Value | Enzyme | Reference |

| IC50 | ~2 µM | SphK | [1][2] |

| Inhibition Type | Non-competitive | SphK | [1] |

Table 1: Biochemical data for SKI-V.

Molecular Mechanism of Action

The primary mechanism of action of SKI-V is the direct inhibition of SphK activity. This leads to a series of downstream cellular consequences that ultimately contribute to its anti-cancer effects.

Alteration of the Sphingolipid Rheostat

By inhibiting SphK, SKI-V directly blocks the production of S1P from sphingosine. This leads to two major changes in the cellular sphingolipid profile:

-

Depletion of Sphingosine-1-Phosphate (S1P): Reduced S1P levels disrupt the pro-survival signaling cascades that are often constitutively active in cancer cells.

-

Accumulation of Ceramide: The precursor, sphingosine, is no longer efficiently converted to S1P, leading to an accumulation of ceramides. Elevated ceramide levels are known to trigger pro-apoptotic pathways.

In primary cervical cancer cells, treatment with 10 µM SKI-V for 6 hours resulted in a significant decrease in SphK activity and a marked increase in cellular ceramide content.[1]

| Cell Line | SKI-V Concentration | Duration | Effect on SphK Activity | Effect on Ceramide Levels | Reference |

| pCCa-1 (Primary Cervical Cancer) | 10 µM | 6 hours | Robustly decreased | Significantly increased | [1] |

| pCCa-2 (Primary Cervical Cancer) | 10 µM | 6 hours | Robustly decreased | Significantly increased | [1] |

Table 2: Effect of SKI-V on SphK activity and ceramide levels in primary cervical cancer cells.

Inhibition of the Akt/mTOR Signaling Pathway

A key downstream consequence of SKI-V-mediated SphK inhibition is the suppression of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. The reduction in S1P levels and accumulation of ceramide contribute to the dephosphorylation and inactivation of Akt and its downstream effector, the mammalian target of rapamycin (mTOR).

In primary cervical cancer xenograft tissues from mice treated with SKI-V, a dramatic decrease in the phosphorylation of Akt1 and the mTORC1 substrate S6K was observed.[1]

| Treatment Group | Effect on p-Akt1 Levels | Effect on p-S6K Levels | Reference |

| SKI-V treated xenografts | Dramatically decreased | Dramatically decreased | [1] |

Table 3: In vivo effect of SKI-V on Akt/mTOR pathway activation.

Induction of Apoptosis and Programmed Necrosis

The combined effects of S1P depletion, ceramide accumulation, and Akt/mTOR pathway inhibition converge to induce programmed cell death. SKI-V has been shown to provoke both apoptosis and programmed necrosis in cancer cells.[3]

The induction of apoptosis is characterized by the activation of caspases, such as caspase-3. Programmed necrosis is evidenced by mitochondrial dysfunction, including mitochondrial membrane potential collapse and the production of reactive oxygen species (ROS).[3]

Experimental Protocols

In Vitro Sphingosine Kinase Activity Assay

This protocol is adapted from methods used to characterize sphingosine kinase inhibitors.

Materials:

-

Recombinant human SphK1 or SphK2

-

D-erythro-sphingosine (substrate)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 10 mM MgCl₂, 15 mM NaF, 1 mM sodium orthovanadate)

-

SKI-V (dissolved in DMSO)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager system

Procedure:

-

Prepare the reaction mixture in the kinase assay buffer containing the desired concentration of recombinant SphK enzyme and D-erythro-sphingosine.

-

Add varying concentrations of SKI-V or DMSO (vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 1N HCl).

-

Extract the lipids using a chloroform/methanol/HCl mixture.

-

Separate the radiolabeled sphingosine-1-phosphate from unreacted [γ-³²P]ATP by spotting the organic phase onto a TLC plate and developing it with an appropriate solvent system (e.g., 1-butanol/acetic acid/water).

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the amount of [³²P]S1P formed using a phosphorimager.

-

Calculate the percentage of inhibition for each SKI-V concentration relative to the vehicle control to determine the IC50 value.

Western Blot Analysis of Akt and S6K Phosphorylation

This protocol provides a general framework for assessing the phosphorylation status of Akt and S6K in cells treated with SKI-V.

Materials:

-

Cell culture medium and supplements

-

SKI-V (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K (Thr389), anti-total S6K, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of SKI-V or DMSO (vehicle control) for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for the total protein and a loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software to determine the relative phosphorylation levels.

Quantification of Cellular Ceramide and S1P by Mass Spectrometry

This protocol outlines the general steps for the analysis of sphingolipid levels in cells treated with SKI-V using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell culture reagents

-

SKI-V (dissolved in DMSO)

-

Internal standards (e.g., C17-sphingosine, C17-S1P, C17-ceramide)

-

Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)

-

LC-MS/MS system

Procedure:

-

Culture and treat cells with SKI-V as described for the western blot protocol.

-

Harvest the cells and add a known amount of the internal standards.

-

Extract the total lipids from the cell pellets using an appropriate solvent system.

-

Dry the lipid extracts under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.

-

Inject the samples into the LC-MS/MS system.

-

Separate the different sphingolipid species using a suitable chromatography column and gradient.

-

Detect and quantify the individual ceramide and S1P species using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.

-

Calculate the concentration of each lipid species by comparing its peak area to that of the corresponding internal standard.

Visualizations of Signaling Pathways and Experimental Workflows

Caption: Sphingosine Kinase Signaling and SKI-V Inhibition.

Caption: Workflow for an In Vitro Sphingosine Kinase Assay.

Caption: Logical Flow of SKI-V's Downstream Cellular Effects.

Conclusion

SKI-V represents a promising class of anti-cancer compounds that function by targeting the core of the sphingolipid rheostat. Its non-competitive inhibition of sphingosine kinases effectively depletes the pro-survival mediator S1P while increasing the pro-apoptotic lipid ceramide. This dual action, coupled with the downstream suppression of the critical Akt/mTOR signaling pathway, provides a multi-pronged attack on cancer cell viability. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to further investigate and potentially exploit the therapeutic potential of SKI-V and similar sphingosine kinase inhibitors. Further research is warranted to delineate the precise isoform selectivity of SKI-V and to fully elucidate its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.

References

The Role of SKI-V in the Induction of Apoptosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-V, a potent and non-lipid small molecule inhibitor of sphingosine kinase (SphK), has emerged as a significant inducer of apoptosis in various cancer cell lines. By targeting SphK, SKI-V disrupts the critical balance between the pro-survival lipid mediator, sphingosine-1-phosphate (S1P), and the pro-apoptotic lipid, ceramide. This disruption triggers a cascade of molecular events culminating in programmed cell death. This technical guide provides an in-depth analysis of the mechanisms underlying SKI-V-induced apoptosis, detailing the core signaling pathways, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate its pro-apoptotic activity.

Core Mechanism of Action

SKI-V primarily functions by non-competitively inhibiting sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to produce S1P.[1] This inhibition leads to two key downstream effects that promote apoptosis:

-

Depletion of Sphingosine-1-Phosphate (S1P): S1P is a critical signaling molecule that promotes cell survival, proliferation, and migration while inhibiting apoptosis. By reducing intracellular levels of S1P, SKI-V removes these pro-survival signals.[1][2]

-

Accumulation of Ceramide: The inhibition of SphK leads to an accumulation of its substrate, sphingosine, which can be readily converted to ceramide. Ceramide is a well-established pro-apoptotic second messenger that activates multiple cell death pathways.[2]

Key Signaling Pathways in SKI-V Induced Apoptosis

SKI-V-induced apoptosis is mediated through the modulation of several critical signaling pathways. The primary pathways affected are the intrinsic apoptosis pathway, initiated by mitochondrial stress, and the inhibition of pro-survival signaling cascades such as the PI3K/Akt/mTOR pathway.

Intrinsic Apoptosis Pathway Activation

SKI-V treatment has been shown to activate the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the activation of a cascade of caspase enzymes, which are the central executioners of apoptosis.

-

Caspase Activation: Treatment with SKI-V leads to the cleavage and activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3, -7, and -8.[2][3] Activated caspase-3 is a key marker of apoptosis and is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[2]

-

Mitochondrial Involvement: The activation of caspase-9 suggests the involvement of the apoptosome, a protein complex that forms following the release of cytochrome c from the mitochondria. While direct evidence for SKI-V inducing mitochondrial outer membrane permeabilization (MOMP) is still being fully elucidated, the activation of the intrinsic pathway is a consistent finding.

References

SKI-V: A Potent Inhibitor of Tumor Cell Progression - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-V, a non-lipid small molecule inhibitor of sphingosine kinase (SphK), has demonstrated significant anti-tumor activity across various cancer cell types. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effect of SKI-V on tumor cell progression, supported by quantitative data and detailed experimental protocols. The document elucidates the dual inhibitory action of SKI-V on the Sphingosine Kinase and PI3K/Akt/mTOR signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of cell migration. Visual representations of these pathways and experimental workflows are provided to facilitate a comprehensive understanding of SKI-V's therapeutic potential in oncology.

Introduction to SKI-V

SKI-V (CAS No. 24418-86-8) is a non-competitive small molecule inhibitor of sphingosine kinase (SphK), a critical enzyme in the sphingolipid signaling pathway.[1] Overexpression and overactivation of SphK1/2 are implicated in the tumorigenesis and progression of several cancers, including cervical cancer.[1][2] SKI-V exerts its anti-cancer effects by inhibiting SphK activity, thereby reducing the levels of the pro-survival signaling molecule sphingosine-1-phosphate (S1P) and promoting the accumulation of the pro-apoptotic molecule ceramide.[1][2] Furthermore, SKI-V has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1][3]

Mechanism of Action

The anti-tumor effects of SKI-V are primarily attributed to its ability to modulate two key signaling pathways:

-

Inhibition of Sphingosine Kinase (SphK): SKI-V acts as a potent, non-competitive inhibitor of SphK, with an IC50 of approximately 2 μM.[1][4] This inhibition leads to a decrease in the intracellular levels of S1P, a mitogenic second messenger, and a concurrent accumulation of ceramide, which induces apoptosis.[1][2][3]

-

Inhibition of the PI3K/Akt/mTOR Pathway: SKI-V also demonstrates inhibitory activity against phosphoinositide 3-kinase (PI3K) with an IC50 of 6 μM.[3][4] This leads to the suppression of the downstream Akt-mTOR signaling cascade, which is crucial for cell proliferation, growth, and survival.[1] The inactivation of this pathway contributes significantly to the cytotoxic effects of SKI-V in cancer cells.[1]

Quantitative Data on the Effects of SKI-V

The efficacy of SKI-V in inhibiting tumor cell progression has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (SphK) | ~2 μM | GST-hSK | [1][4] |

| IC50 (PI3K) | 6 μM | hPI3K | [3][4] |

| IC50 (ERK2) | 80 μM | hERK2 | [4] |

| Assay | Concentration | Effect | Cell Line | Reference |

| Cell Viability (CCK-8) | 3-30 μM | Significant reduction in viability | pCCa-1 | [1] |

| Colony Formation | 3-30 μM | Significantly decreased number of colonies | pCCa-1 | [1] |

| Cell Death (Trypan Blue) | Concentration-dependent | Increased number of trypan blue-positive cells | pCCa-1 | [1] |

| Cell Cycle Progression | 10 μM | G1-S phase arrest | pCCa-1 | [1] |

| Cell Migration (Transwell) | 10 μM | Potent inhibition of migration | pCCa-1 | [1] |

| Apoptosis (Caspase-3 Activity) | 10 μM | Dramatically enhanced activity | pCCa-1, pCCa-2, pCCa-3, HeLa | [1] |

| Apoptosis (TUNEL Assay) | 10 μM | Robustly increased TUNEL-positive nuclei ratio | pCCa-1, pCCa-2, pCCa-3, HeLa | [1] |

| Apoptosis (Annexin V Staining) | 10 μM | Robustly increased Annexin V-positive staining | pCCa-1 | [1] |

| Parameter | Dosage | Effect | Model | Reference |

| Tumor Growth | 25 mg/kg daily (i.p.) | Robustly suppressed subcutaneous xenograft growth | pCCa-1 xenograft in nude mice | [1] |

| Tumor Growth | 75 mg/kg (i.p.) on days 1, 5, 9, 15 | Significantly lowered tumor growth (>50% decrease at day 18) | Mammary adenocarcinoma xenograft in BALB/c mice | [4] |

Signaling Pathways and Experimental Workflows

SKI-V Signaling Pathway

The following diagram illustrates the key signaling pathways affected by SKI-V in tumor cells.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical experimental workflow to assess the in vitro effects of SKI-V on cancer cells.

References

- 1. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the SKI V PI3K Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI V is a dual inhibitor, targeting both sphingosine kinase (SPHK) and phosphoinositide 3-kinase (PI3K). This guide focuses on its role as a PI3K inhibitor, providing a comprehensive overview of its mechanism of action, its impact on the PI3K/AKT/mTOR signaling cascade, and detailed methodologies for its characterization. This document is intended to serve as a technical resource for researchers and professionals involved in oncology drug discovery and development, offering insights into the preclinical evaluation of this compound and similar targeted therapies.

Introduction to this compound and the PI3K Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: p110α, p110β, p110γ, and p110δ.

This compound has been identified as a potent inhibitor of human PI3K (hPI3K) with a reported half-maximal inhibitory concentration (IC50) of 6 μM. It also demonstrates inhibitory activity against sphingosine kinase, an enzyme involved in the production of the signaling lipid sphingosine-1-phosphate (S1P). The dual inhibitory nature of this compound presents a unique therapeutic opportunity, as both the PI3K and S1P signaling pathways are known to contribute to tumorigenesis and cancer progression. This guide will primarily focus on the characterization of this compound as a PI3K inhibitor.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against PI3K has been determined through in vitro kinase assays. While the overall IC50 against hPI3K is reported, detailed isoform-specific inhibitory data is not widely available in the public domain. Further research is required to fully characterize the selectivity profile of this compound against the p110α, p110β, p110γ, and p110δ isoforms.

| Target | Parameter | Value | Reference |

| Human PI3K (hPI3K) | IC50 | 6 μM | |

| GST-hSK | IC50 | 2 μM |

Table 1: In vitro inhibitory activity of this compound. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against human PI3K and sphingosine kinase.

Downstream effects of PI3K inhibition by this compound can be quantified by measuring the phosphorylation status of key signaling proteins such as Akt and MEK.

| Cell Line | Treatment | Phospho-Akt (Ser473) Change | Phospho-MEK (Thr202/Tyr204) Change |

| MDA-MB-231 | 10 μM this compound (24h) | ↓ (Significant Decrease) | ↓ (Moderate Decrease) |

| PC-3 | 10 μM this compound (24h) | ↓ (Significant Decrease) | ↓ (Slight Decrease) |

Table 2: Representative quantitative data on the effect of this compound on downstream signaling. This table illustrates the expected changes in the phosphorylation levels of Akt and MEK in cancer cell lines following treatment with this compound, as would be determined by quantitative Western blot analysis.

Signaling Pathway and Mechanism of Action

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt.

Recruitment of Akt to the membrane allows for its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2). Once activated, Akt phosphorylates a wide array of downstream substrates, leading to the regulation of cell survival, proliferation, and growth.

This compound exerts its inhibitory effect by directly targeting the catalytic activity of PI3K, thereby preventing the production of PIP3. This leads to the suppression of Akt activation and the subsequent inhibition of downstream signaling events.

Figure 1: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on the PI3K pathway.

In Vitro PI3K Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PI3K.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

-

This compound compound

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS)

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well assay plates

-

Plate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the recombinant PI3K enzyme to the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP (spiked with [γ-³²P]ATP for radioactive assays).

-

Incubate the reaction for 30 minutes at room temperature.

-

Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).

-

Detect the amount of product formed (phosphorylated PIP2 or ADP).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Figure 2: Workflow for the in vitro PI3K kinase assay.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K pathway within a cellular context.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, PC-3)

-

Cell culture medium and supplements

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-MEK (Thr202/Tyr204), anti-total MEK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time points.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Prepare protein samples with Laemmli buffer and denature by heating.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Figure 3: Workflow for Western blot analysis.

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cell growth inhibition.

Conclusion

This compound is a promising dual inhibitor with demonstrated activity against the PI3K signaling pathway. This technical guide provides a framework for the preclinical characterization of this compound, outlining its mechanism of action and providing detailed protocols for its in vitro and cell-based evaluation. Further investigation into its isoform selectivity and in vivo efficacy is warranted to fully elucidate its therapeutic potential in the treatment of cancer. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

SKI-V: A Non-Lipid Sphingosine Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sphingosine kinases (SphKs) are critical enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The balance between pro-apoptotic ceramide and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for cell fate. In many cancers, this balance is shifted towards S1P, promoting tumor growth, proliferation, and resistance to therapy. Consequently, SphKs have emerged as promising therapeutic targets. SKI-V is a potent, non-lipid, non-competitive inhibitor of sphingosine kinase, which has demonstrated significant anti-cancer activity in various preclinical models. This document provides a comprehensive technical overview of SKI-V, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and key signaling pathways involved.

Core Mechanism of Action

SKI-V exerts its anti-neoplastic effects primarily through the inhibition of sphingosine kinase, leading to a decrease in the production of the oncogenic signaling molecule S1P. This disruption of the sphingolipid rheostat induces an accumulation of pro-apoptotic ceramides. Furthermore, SKI-V has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of SKI-V from various studies.

Table 1: Inhibitory Activity of SKI-V

| Target | IC50 | Notes |

| GST-hSK | ~2 µM | Non-competitive inhibition. |

| hPI3K | 6 µM | Off-target inhibition. |

| hERK2 | 80 µM | Weak activity. |

Table 2: In Vitro Efficacy of SKI-V in Cancer Cell Lines

| Cell Line | Assay | Concentration | Effect |

| pCCa-1 (cervical cancer) | CCK-8 Viability | 3-30 µM | Significant reduction in cell viability.[1] |

| pCCa-1 (cervical cancer) | Colony Formation | 10 µM | Significant decrease in colony number.[1] |

| pCCa-1 (cervical cancer) | [3H] DNA Incorporation | 3-30 µM | Significant decrease in DNA synthesis.[1] |

| pCCa-1 (cervical cancer) | EdU Staining | 3-30 µM | Robustly decreased percentage of EdU-positive nuclei.[1] |

| JC (mammary adenocarcinoma) | S1P Formation | 0.2, 1, 5 µM | Dose-dependent inhibition of intracellular S1P formation. |

| T-ALL cell lines (Molt-4, Jurkat, CEM-R) | MTT Viability | Various | IC50 values of 6.9 µM, 18 µM, and 9.4 µM, respectively.[2] |

| Primary T-ALL lymphoblasts | MTT Viability | Various | IC50 values ranging from 0.79 to 5.5 µM.[2] |

| MCF-7 (breast cancer) | MTT Viability | 100 µM (48h) | ~67.3% reduction in cell viability.[3] |

Table 3: In Vivo Efficacy of SKI-V

| Cancer Model | Animal Model | Treatment Regimen | Outcome |

| pCCa-1 (cervical cancer) xenograft | Nude mice | 25 mg/kg/day, intraperitoneal injection | Robustly suppressed subcutaneous tumor growth.[1] |

| JC (mammary adenocarcinoma) xenograft | Syngeneic Balb/c mice | 75 mg/kg, intraperitoneal injection (days 1, 5, 9, 15) | Significantly lowered tumor growth (>50% decrease at day 18). |

| Osteosarcoma xenograft | Nude mice | Daily injection | Potently suppressed tumor growth.[4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of SKI-V Action

The following diagram illustrates the primary signaling pathway affected by SKI-V. Inhibition of SphK leads to decreased S1P levels and a subsequent reduction in the activation of the pro-survival PI3K/Akt/mTOR pathway.

Caption: SKI-V inhibits SphK, leading to decreased S1P, reduced Akt/mTOR signaling, and apoptosis induction.

Experimental Workflow for Assessing SKI-V Efficacy

This diagram outlines a typical experimental workflow to evaluate the in vitro and in vivo effects of SKI-V.

Caption: A typical workflow for evaluating SKI-V's anti-cancer effects, from in vitro assays to in vivo xenograft models.

Detailed Experimental Protocols

Sphingosine Kinase Activity Assay

This protocol is adapted from previously described methods for measuring SphK activity in cell lysates.

Materials:

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 10% glycerol, 1 mM β-mercaptoethanol, 1 mM Na3VO4, 10 mM NaF, 15 mM p-nitrophenylphosphate, 0.5 mM PMSF, and protease inhibitor cocktail.

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 250 mM NaCl, 1 mM EDTA, 1 mM EGTA, 5 mM MgCl2, 10% glycerol, 1 mM DTT, 1 mM Na3VO4, 10 mM NaF.

-

Substrate: Sphingosine (sonicated in 0.25% Triton X-100).

-

[γ-³²P]ATP.

-

Trichloroacetic acid (TCA).

-

Scintillation counter.

Protocol:

-

Culture cells to 70-80% confluency and treat with desired concentrations of SKI-V for the indicated time.

-

Wash cells with ice-cold PBS and lyse in Lysis Buffer.

-

Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a Bradford assay.

-

In a new tube, mix 20 µg of cell lysate with the Reaction Buffer.

-

Add sphingosine substrate to a final concentration of 50 µM.

-

Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 10 µCi/sample.

-

Incubate the reaction mixture at 37°C for 15-30 minutes.

-

Stop the reaction by adding 10% TCA.

-

Spot the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the paper three times with 1% phosphoric acid and once with acetone.

-

Measure the radioactivity using a scintillation counter.

Cell Viability Assay (MTT)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well plates.

-

Microplate reader.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of SKI-V and incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Akt/mTOR Signaling

Materials:

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH.

-

HRP-conjugated secondary antibodies.

-

ECL detection reagent.

Protocol:

-

Treat cells with SKI-V as described for the viability assay.

-

Lyse cells in RIPA buffer and determine protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.

In Vivo Xenograft Tumor Model

Materials:

-

Immunocompromised mice (e.g., nude mice, SCID mice).

-

Cancer cells for injection (e.g., pCCa-1, MDA-MB-231).

-

Matrigel (optional).

-

SKI-V formulation for injection (e.g., in DMSO and then diluted in saline).

-

Calipers for tumor measurement.

Protocol:

-

Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into control and treatment groups.

-

Administer SKI-V (e.g., 25 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) on a predetermined schedule.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).

Conclusion

SKI-V is a promising non-lipid sphingosine kinase inhibitor with potent anti-cancer properties demonstrated in a variety of preclinical models. Its dual mechanism of action, involving the direct inhibition of SphK and the downstream suppression of the PI3K/Akt/mTOR pathway, makes it an attractive candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of SKI-V. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in combination with other anti-cancer agents, is warranted.

References

- 1. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The anti-osteosarcoma cell activity by the sphingosine kinase 1 inhibitor SKI-V - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oncogenic Maestro: A Technical Guide to the Biological Function of SKI in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sloan-Kettering Institute (SKI) proto-oncoprotein is a pivotal regulator of cellular signaling, exhibiting a dichotomous role as both a promoter and suppressor of tumorigenesis depending on the cellular context. In numerous cancers, however, its overexpression is a hallmark of disease progression and poor prognosis. This technical guide provides an in-depth exploration of the biological functions of SKI in cancer cells, with a particular focus on its intricate interplay with key signaling pathways, including TGF-β, Wnt/β-catenin, and Akt-mTOR. Furthermore, this guide will delve into the therapeutic potential of targeting SKI, exemplified by the pre-clinical efficacy of the sphingosine kinase inhibitor, SKI-V. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools to investigate this multifaceted oncoprotein.

The Dual Nature of SKI in Cancer Biology

The SKI protein was initially identified as the oncogene v-ski from the avian Sloan-Kettering retrovirus.[1] Its cellular homolog, c-Ski, is an evolutionarily conserved protein that plays a complex and often contradictory role in cancer. While some studies suggest a tumor-suppressive function, with Ski+/- mice showing increased susceptibility to tumorigenesis, a larger body of evidence points to its oncogenic role in a variety of human malignancies.[2][3] Overexpression of SKI has been correlated with the progression of several cancers, including melanoma, pancreatic cancer, colorectal cancer, and esophageal cancer.[2][3][4]

In melanoma, SKI expression levels correlate with the transition from primary invasive to metastatic tumors.[2] Similarly, in pancreatic cancer, SKI is abundantly expressed in tumor specimens and its inhibition leads to decreased tumor growth both in vitro and in vivo.[3] This oncogenic activity is largely attributed to its ability to modulate critical signaling pathways that govern cell proliferation, survival, and metastasis.

SKI as a Master Regulator of Signaling Pathways

SKI exerts its influence on cancer cells by intricately weaving itself into the fabric of major signaling networks. Its primary and most well-characterized function is the negative regulation of the Transforming Growth Factor-β (TGF-β) pathway. However, its reach extends to other critical pathways such as Wnt/β-catenin and Akt-mTOR, creating a complex web of interactions that ultimately favors tumor progression.

Antagonizing the TGF-β Tumor Suppressor Pathway

The TGF-β signaling pathway is a potent inhibitor of cell growth and proliferation. In cancer cells, this tumor-suppressive arm is often abrogated. SKI is a key player in this process, acting as a potent repressor of TGF-β signaling.[2][3] It achieves this by directly interacting with the Smad proteins (Smad2, Smad3, and Smad4), which are the central mediators of the TGF-β signal.[3][5]

SKI's repressive mechanisms are multifaceted. It can prevent the phosphorylation and nuclear translocation of Smad proteins, thereby blocking the transcription of TGF-β target genes that mediate growth arrest, such as p21Waf-1.[2][3] Furthermore, SKI can recruit histone deacetylases (HDACs) to Smad complexes, leading to a repressive chromatin state at the promoters of target genes.[6] By dismantling the TGF-β tumor suppressor machinery, SKI allows cancer cells to escape growth inhibition and proliferate unchecked.

Activating the Wnt/β-catenin Oncogenic Pathway

In contrast to its repressive role in TGF-β signaling, SKI can act as a transcriptional activator in the context of the Wnt/β-catenin pathway, a signaling cascade frequently hyperactivated in cancer.[7] SKI has been shown to interact with FHL2 (four and a half LIM domains protein 2), a protein that binds to β-catenin.[7] This interaction enhances the transcriptional activity of β-catenin on target genes that promote cell proliferation, survival, and motility, such as MITF and Nr-CAM in melanoma.[7] This highlights SKI's ability to switch from a repressor to an activator depending on its protein binding partners and the specific signaling pathway.

Crosstalk with the Akt-mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer. Recent evidence has linked SKI to this critical oncogenic pathway. The sphingosine kinase (SphK) inhibitor SKI-V has been shown to suppress the growth of cervical cancer cells by inhibiting the Akt-mTOR pathway.[8][9] While SKI-V is not a direct inhibitor of the SKI oncoprotein, this finding suggests a potential crosstalk between the sphingolipid signaling axis, which can be influenced by SKI, and the Akt-mTOR pathway. Further research is needed to elucidate the direct molecular mechanisms by which the SKI protein itself may regulate Akt-mTOR signaling.

Quantitative Insights into SKI's Role in Cancer

The following tables summarize key quantitative data from studies investigating the function of SKI and the effects of its inhibition in various cancer models.

Table 1: Effect of SKI Knockdown on Melanoma Tumor Growth

| Cell Line | Treatment | Tumor Volume (mm³) | Fold Change | Reference |

| UCD-Mel-N | Empty Vector | ~400 | - | [10] |

| UCD-Mel-N | RNAi-SKI | ~50 | 8-fold decrease | [10] |

| A375 | Empty Vector | ~1200 | - | [10] |

| A375 | ds-RNAi-SKI | ~200 | 6-fold decrease | [10] |

Table 2: Effect of SKI-V on Cervical Cancer Cell Viability

| Cell Line | Treatment (SKI-V) | IC50 (µM) | Reference |

| pCCa-1 | 1-30 µM | ~10 | [8] |

| HeLa | 1-30 µM | ~15 | [8] |

Table 3: Effect of SKI-V on Apoptosis in Cervical Cancer Cells

| Cell Line | Treatment | Caspase-3 Activity (Fold Change) | TUNEL-positive Nuclei (%) | Reference |

| pCCa-1 | Control | 1 | ~5 | [11] |

| pCCa-1 | SKI-V (10 µM) | ~4.5 | ~35 | [11] |

| HeLa | Control | 1 | ~4 | [11] |

| HeLa | SKI-V (10 µM) | ~3.8 | ~30 | [11] |

Experimental Protocols for Studying SKI Function

This section provides detailed methodologies for key experiments used to investigate the biological roles of SKI and the effects of its inhibitors in cancer cells.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This protocol is designed to identify and validate interactions between SKI and its binding partners, such as Smad proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody specific to the "bait" protein (e.g., anti-SKI)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional): Add isotype control IgG and protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding.

-

Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and potential interacting "prey" proteins.

Cell Viability Assay (CCK-8)

This colorimetric assay is used to assess the effect of compounds like SKI-V on cancer cell proliferation and viability.[8]

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

-

Treatment: Add various concentrations of the test compound (e.g., SKI-V) to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[11]

Materials:

-

TUNEL assay kit

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

Fluorescence microscope

Procedure:

-

Sample Preparation: Culture and treat cells on coverslips.

-

Fixation: Fix the cells with fixation solution for 15-30 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour, protected from light.

-

Washing: Wash the cells with PBS.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI.

-

Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Conclusion and Future Directions

The SKI oncoprotein stands as a critical node in the complex signaling circuitry of cancer cells. Its ability to potently inhibit the TGF-β tumor suppressor pathway while simultaneously activating oncogenic pathways like Wnt/β-catenin underscores its significance as a therapeutic target. The development of inhibitors like SKI-V, although targeting a related pathway, provides a proof-of-concept for the therapeutic potential of modulating SKI-associated signaling. Future research should focus on elucidating the full spectrum of SKI's protein-protein interactions and its downstream effector functions to develop more direct and specific inhibitors. A deeper understanding of the contextual cues that dictate SKI's dual role as an oncoprotein and a tumor suppressor will be crucial for designing effective and personalized cancer therapies. The experimental frameworks provided in this guide offer a robust starting point for researchers dedicated to unraveling the complexities of SKI biology and translating these findings into novel anti-cancer strategies.

References

- 1. toolsbiotech.com [toolsbiotech.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 4. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 5. clyte.tech [clyte.tech]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 9. Corning Transwell Cell Migration Assay Ultimate Guide [corning.com]

- 10. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]

- 11. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

Unveiling SKI-V: A Dual Inhibitor of Sphingosine Kinase and PI3K for Cancer Therapy

A Technical Guide to Target Discovery and Validation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the target discovery and validation of SKI-V, a potent small molecule inhibitor. SKI-V has been identified as a dual inhibitor of Sphingosine Kinase (SphK) and Phosphoinositide 3-Kinase (PI3K), two critical nodes in cancer cell proliferation and survival signaling pathways. This document details the mechanism of action, key experimental data, and the methodologies used to validate its targets and cellular effects.

Introduction to SKI-V and its Therapeutic Rationale

SKI-V is a non-lipid, non-competitive small molecule inhibitor that has demonstrated significant anti-cancer activity in preclinical studies.[1] The primary rationale for its development lies in its ability to simultaneously block two crucial oncogenic signaling pathways: the SphK/S1P and the PI3K/Akt/mTOR pathways. Overactivation of SphK leads to the production of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell growth, proliferation, and survival, while suppressing apoptosis.[1][2] Similarly, the PI3K/Akt/mTOR pathway is frequently hyperactivated in a wide range of human cancers, driving cell proliferation, survival, and resistance to therapy.[3] By dually targeting these pathways, SKI-V offers a promising multi-pronged approach to cancer treatment.

Target Discovery and Validation

The identification and validation of SKI-V's molecular targets have been established through a series of biochemical and cell-based assays.

Primary Target: Sphingosine Kinase (SphK)

Biochemical assays have identified Sphingosine Kinase as a primary target of SKI-V. It acts as a non-competitive inhibitor of SphK, with a half-maximal inhibitory concentration (IC50) of approximately 2 µM.[1] Inhibition of SphK by SKI-V leads to a decrease in the production of the pro-survival lipid S1P and a concomitant increase in the pro-apoptotic lipid, ceramide.[1][2]

Secondary Target: Phosphoinositide 3-Kinase (PI3K)

Further studies revealed that SKI-V also exhibits inhibitory activity against PI3K, with an IC50 of 6 µM.[4] This dual inhibition is significant as the PI3K pathway is a central regulator of cell growth and survival, and its inhibition complements the effects of SphK blockade.

Quantitative Data Summary

The following tables summarize the key quantitative data for SKI-V's inhibitory activity and its effects on cancer cells.

| Target | Inhibitor | IC50 | Inhibition Type |

| Sphingosine Kinase (GST-hSK) | SKI-V | ~2 µM[1][4] | Non-competitive[1] |

| PI3K (hPI3K) | SKI-V | 6 µM[4] | Not Specified |

| Cellular Effect | Cell Line | SKI-V Concentration | Observed Effect |

| Inhibition of Cell Viability | Cervical Cancer Cells | Not Specified | Significant Inhibition[1] |

| Induction of Apoptosis | Cervical Cancer Cells | 10 µM | Increased Caspase-3 activity, TUNEL-positive nuclei, and Annexin V staining[1] |

| Inhibition of Colony Formation | Cervical Cancer Cells | Not Specified | Significant Inhibition[1] |

| Inhibition of Cell Migration | Cervical Cancer Cells | Not Specified | Significant Inhibition[1] |

| G1-S Cell Cycle Arrest | Cervical Cancer Cells | Not Specified | Induction of Arrest[1] |

| Ceramide Accumulation | Primary Cervical Cancer Cells | Not Specified | Increased Levels[1][2] |

| Inhibition of Akt-mTOR Activation | Primary Cervical Cancer Cells | Not Specified | Inhibition of Phosphorylation[1][2] |

| In vivo Tumor Growth Inhibition | Subcutaneous Primary Cervical Cancer Xenograft | 25 mg/kg/day (i.p.) | Significant Suppression[1] |

Signaling Pathways and Mechanism of Action

SKI-V exerts its anti-cancer effects by modulating key signaling pathways that govern cell fate. The diagrams below illustrate the points of intervention of SKI-V.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of SKI-V are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Sphingosine Kinase (SphK) Activity Assay

This protocol outlines a common method for measuring SphK activity, which can be adapted to assess the inhibitory effect of compounds like SKI-V.

Principle: The assay measures the phosphorylation of sphingosine to S1P by SphK using radiolabeled ATP. The radiolabeled S1P is then separated and quantified.

Materials:

-

Recombinant human SphK1 or SphK2

-

Sphingosine

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

SKI-V or other inhibitors

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, sphingosine, and the test compound (SKI-V) at various concentrations.

-

Initiate the reaction by adding recombinant SphK and [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an acidic solution (e.g., HCl).

-

Extract the lipids using a chloroform/methanol solvent system.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram to separate S1P from other lipids.

-

Visualize the radiolabeled S1P using autoradiography or a phosphorimager.

-

Scrape the S1P spot from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of SKI-V to determine the IC50 value.

PI3K Kinase Activity Assay

This protocol describes a general method for measuring PI3K activity.

Principle: This assay measures the phosphorylation of a PI(4,5)P2 substrate to PI(3,4,5)P3 by PI3K. The product can be detected using various methods, including radiolabeling or ELISA-based approaches.

Materials:

-

Recombinant human PI3K

-

PI(4,5)P2 substrate

-

[γ-³²P]ATP (for radioactive assay) or cold ATP (for ELISA)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

SKI-V or other inhibitors

-

ELISA plate pre-coated with a PIP3-binding protein (for ELISA-based assay)

-

HRP-conjugated secondary antibody and substrate (for ELISA)

Procedure (ELISA-based):

-

Prepare a reaction mixture containing kinase reaction buffer, PI(4,5)P2, and SKI-V at various concentrations.

-

Add recombinant PI3K and ATP to initiate the reaction.

-

Incubate the reaction at room temperature for a specified time.

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to an ELISA plate pre-coated with a PIP3-binding protein.

-

Incubate to allow binding of the newly formed PIP3.

-

Wash the plate to remove unbound components.

-

Add a detection antibody that recognizes PIP3, followed by an HRP-conjugated secondary antibody.

-

Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of SKI-V to determine the IC50 value.

Western Blot Analysis for Akt/mTOR Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the Akt/mTOR pathway.

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a measure of pathway activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with SKI-V at various concentrations for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[2][3][5][6]

Materials:

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of SKI-V for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V Staining)

This protocol detects one of the early events in apoptosis, the externalization of phosphatidylserine (PS).

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS.[1][4][7] When conjugated to a fluorophore, it can be used to identify apoptotic cells by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Materials:

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with SKI-V to induce apoptosis.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Measurement of Ceramide Levels (HPLC)

This protocol outlines a general method for quantifying cellular ceramide levels.

Principle: Lipids are extracted from cells, and ceramides are separated and quantified using High-Performance Liquid Chromatography (HPLC).[8][9][10]

Materials:

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standard (e.g., a non-endogenous ceramide species)

-

HPLC system with a suitable column (e.g., C18)

-

Mobile phase solvents

-

Detector (e.g., UV or fluorescence detector, or mass spectrometer)

Procedure:

-

Treat cells with SKI-V.

-

Harvest the cells and perform a lipid extraction (e.g., Bligh-Dyer method), including an internal standard for quantification.

-

Dry the lipid extract and reconstitute it in a suitable solvent.

-

Inject the sample into the HPLC system.

-

Separate the different lipid species using an appropriate gradient of mobile phase solvents.

-

Detect the ceramides as they elute from the column.

-

Quantify the ceramide levels by comparing their peak areas to that of the internal standard and a standard curve.

Conclusion and Future Directions

SKI-V represents a promising therapeutic candidate due to its novel dual-inhibitory mechanism targeting both the SphK and PI3K pathways. The target validation data presented in this guide demonstrate its potency in inhibiting these key oncogenic drivers and its efficacy in inducing cancer cell death and inhibiting tumor growth in preclinical models. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as comprehensive toxicology assessments, to pave the way for potential clinical development. The exploration of SKI-V in combination with other anti-cancer agents may also reveal synergistic effects and provide new avenues for cancer therapy.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 8. Quantification of ceramides | Cyberlipid [cyberlipid.gerli.com]

- 9. Simultaneous HPLC analysis of ceramide and dihydroceramide in human hairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for SKI V In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the inhibitory activity of SKI V, a non-lipid inhibitor of sphingosine kinase (SphK). The provided methodologies are based on established principles of kinase assays and are intended to guide researchers in setting up and performing these experiments.

Introduction

Sphingosine kinases (SphK1 and SphK2) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in numerous cellular processes such as cell proliferation, survival, migration, and inflammation.[1][2] Dysregulation of SphK activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4]

This compound is a potent, noncompetitive inhibitor of sphingosine kinase with a reported IC50 of 2 µM for the GST-human SphK fusion protein.[5][6] It has been shown to decrease the formation of S1P, induce apoptosis, and exhibit antitumor activity.[4][5][6] These application notes detail two common in vitro methods to assess the inhibitory potential of this compound: a radiometric assay and a luminescence-based assay.

Signaling Pathway of Sphingosine Kinase and Inhibition by this compound

Sphingosine kinase phosphorylates sphingosine to S1P. S1P can then act intracellularly or be exported to activate G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that promote cell survival and proliferation, often involving the PI3K/Akt and MEK/ERK pathways. This compound inhibits SphK, thereby reducing S1P levels and suppressing these pro-survival signals.

Figure 1: Simplified signaling pathway of Sphingosine Kinase and its inhibition by this compound.

Experimental Protocols

Two primary methods for assaying SphK activity in vitro are detailed below. The choice of assay depends on available equipment, safety considerations (radiolabeling), and desired throughput.

Protocol 1: Radiometric [γ-³³P]ATP Filter-Binding Assay

This method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into sphingosine to form S1P. The product, [³³P]S1P, is captured on a filter plate and quantified by scintillation counting. This is a highly sensitive and direct method.

Experimental Workflow:

Figure 2: Workflow for the radiometric Sphingosine Kinase inhibition assay.

Materials and Reagents:

-

Recombinant human Sphingosine Kinase 1 (SphK1)

-

D-erythro-sphingosine

-

[γ-³³P]ATP

-

Non-radiolabeled ATP

-

This compound

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM β-mercaptoethanol, 20% glycerol, 1 mM EDTA, 15 mM NaF, 1 mM sodium orthovanadate.

-

96-well FlashPlates® or similar filter plates

-

Microplate scintillation counter

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A final concentration range of 0.1 µM to 100 µM is recommended. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Preparation: Dilute the recombinant SphK1 in assay buffer to the desired concentration.

-

Assay Setup:

-

To each well of a 96-well plate, add 2 µL of the this compound dilution or DMSO (for control wells).

-

Add 50 µL of the diluted SphK1 enzyme solution to each well.

-

Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare a substrate mix containing D-erythro-sphingosine and [γ-³³P]ATP in the assay buffer.

-

Initiate the kinase reaction by adding 50 µL of the substrate mix to each well. Final concentrations should be approximately 10 µM sphingosine and 250 µM ATP (with a specific activity of ~0.5-1.0 µCi per well).[1]

-

-

Incubation: Incubate the plate at 37°C for 20-30 minutes with gentle shaking.

-

Stopping and Washing:

-

Stop the reaction by adding an appropriate stop solution or by immediately proceeding to washing.

-

Wash the plates twice with phosphate-buffered saline (PBS) to remove unbound [γ-³³P]ATP.[1]

-

-

Detection: Measure the radioactivity in each well using a microplate scintillation counter.[7]

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Luminescence-Based ATP Depletion Assay

This method measures the amount of ATP remaining in the reaction mixture after the kinase reaction. The amount of ATP consumed is directly proportional to the SphK activity. This is a non-radioactive, high-throughput friendly method.[2]

Experimental Workflow:

Figure 3: Workflow for the luminescence-based Sphingosine Kinase inhibition assay.

Materials and Reagents:

-

Recombinant human Sphingosine Kinase 1 (SphK1)

-

D-erythro-sphingosine

-

ATP

-

This compound

-

Kinase Assay Buffer

-

ATP detection reagent (e.g., Kinase-Glo® MAX)[3]

-

Solid white 96-well plates

-

Luminometer plate reader

Procedure:

-

Prepare this compound Dilutions: As described in Protocol 1.

-

Assay Setup:

-

Add 2 µL of the this compound dilution or DMSO to each well of a white 96-well plate.

-

Add 20 µL of a mixture containing SphK1 and sphingosine in kinase assay buffer.

-

-

Reaction Initiation: Add 20 µL of ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Detection:

-

Equilibrate the plate and the ATP detection reagent to room temperature.

-

Add 40 µL of the ATP detection reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.[2]

-

Data Analysis: Convert the luminescence signal to percent inhibition relative to controls (no enzyme for 0% activity and DMSO for 100% activity). Determine the IC50 value as described in Protocol 1.

Data Presentation

The inhibitory activity of this compound against SphK1 can be summarized in a table format. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Inhibitor | Target Enzyme | Assay Type | IC50 (µM) | Notes |

| This compound | GST-hSphK1 | Radiometric | 2 | Noncompetitive inhibitor[5][6] |

| This compound | hPI3K | Not Specified | 6 | Off-target activity[5][6] |

| SKI II | SphK | Radiometric | 0.5 | A related selective SphK inhibitor[8] |

Summary and Conclusion

The protocols outlined provide robust methods for the in vitro characterization of this compound as a sphingosine kinase inhibitor. The radiometric assay offers high sensitivity and a direct measure of enzyme activity, while the luminescence-based assay provides a safer, higher-throughput alternative. Proper execution of these assays will enable researchers to quantify the potency of this compound and similar compounds, facilitating further investigation into their therapeutic potential.

References

- 1. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SKI-V | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SKI II | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]

Application Notes and Protocols for SKI-V Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-V is a potent, non-lipid small molecule inhibitor of sphingosine kinase (SphK), a critical enzyme in the sphingolipid signaling pathway.[1][2] Sphingosine kinases, primarily SphK1 and SphK2, catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes including proliferation, survival, migration, and angiogenesis. Dysregulation of the SphK/S1P axis is implicated in the pathogenesis of various diseases, notably cancer. SKI-V exerts its anti-tumor effects by inhibiting SphK, thereby decreasing the production of pro-survival S1P and leading to an accumulation of pro-apoptotic ceramide.[2] Furthermore, SKI-V has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, independent of its effects on SphK.[2][3] These dual mechanisms of action make SKI-V a promising candidate for cancer therapy.

These application notes provide detailed protocols for the in vivo administration of SKI-V in animal models, specifically focusing on cancer xenograft studies. The included methodologies for drug formulation, administration, and pharmacodynamic analysis are intended to facilitate reproducible and robust preclinical research.

Data Presentation

In Vivo Efficacy of SKI-V in Mouse Xenograft Models

| Cancer Type | Animal Model | Cell Line | SKI-V Dosage | Administration Route | Treatment Schedule | Observed Efficacy | Reference |

| Cervical Cancer | Nude Mice (Subcutaneous Xenograft) | pCCa-1 (patient-derived) | 25 mg/kg | Intraperitoneal (i.p.) | Daily | Robust suppression of tumor growth. | [2] |